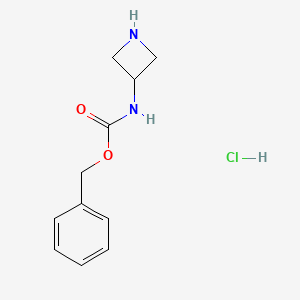

Benzyl azetidin-3-ylcarbamate hydrochloride

Description

Properties

IUPAC Name |

benzyl N-(azetidin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(13-10-6-12-7-10)15-8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCDRWXBDJDFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660793 | |

| Record name | Benzyl azetidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203099-07-3 | |

| Record name | Benzyl azetidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-(azetidin-3-yl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Azetidin-3-ylcarbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl azetidin-3-ylcarbamate hydrochloride is a heterocyclic organic compound featuring an azetidine ring, a carbamate functional group, and a benzyl protecting group. The azetidine motif is of significant interest in medicinal chemistry due to its ability to introduce conformational rigidity and serve as a proline bioisostere, potentially enhancing pharmacological properties.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental properties of Benzyl azetidin-3-ylcarbamate hydrochloride, including its physicochemical characteristics, a proposed synthesis protocol, and its potential applications in drug discovery, particularly in the context of enzyme inhibition and as a building block for more complex bioactive molecules.

Core Properties

This section details the fundamental chemical and physical properties of Benzyl azetidin-3-ylcarbamate hydrochloride. The quantitative data is summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of Benzyl Azetidin-3-ylcarbamate Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | benzyl N-(azetidin-3-yl)carbamate;hydrochloride | |

| CAS Number | 1203099-07-3 | [5][6][7] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [6][7] |

| Molecular Weight | 242.7 g/mol | [7] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available in searched literature. | |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO). Predicted to be soluble in water. | |

| pKa | Not available in searched literature. | |

| LogP | Not available in searched literature. | |

| Purity | Typically available at ≥95% purity from commercial suppliers. | [5] |

Synthesis and Purification

Proposed Experimental Protocol: Synthesis

Materials:

-

3-Aminoazetidine dihydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Free Base Generation: Dissolve 3-aminoazetidine dihydrochloride in an aqueous solution of sodium carbonate to neutralize the hydrochloride salts and generate the free amine.

-

Cbz-Protection: To the aqueous solution of 3-aminoazetidine, add dichloromethane. Cool the biphasic mixture to 0 °C in an ice bath. Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Benzyl azetidin-3-ylcarbamate.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Salt Formation: Dissolve the purified Benzyl azetidin-3-ylcarbamate in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain Benzyl azetidin-3-ylcarbamate hydrochloride.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the benzyl group protons (around 7.3 ppm), the methylene protons of the benzyl group (around 5.1 ppm), and the protons of the azetidine ring.

-

¹³C NMR should display resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the azetidine ring.[8]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the carbamate.

Potential Applications in Drug Discovery

The azetidine scaffold is a valuable component in modern drug design, offering a unique combination of rigidity and stability.[1][2][3][4] Benzyl azetidin-3-ylcarbamate hydrochloride serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

This compound is primarily utilized as a precursor for introducing the 3-aminoazetidine moiety into a target molecule. The Cbz protecting group can be readily removed under standard hydrogenolysis conditions, revealing the secondary amine for further functionalization.

Azetidine Carbamates as Enzyme Inhibitors

Azetidine-based carbamates have been explored as inhibitors of various enzymes. The rigid four-membered ring can orient substituents in a well-defined spatial arrangement, leading to specific interactions with the active site of a target protein.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for Benzyl azetidin-3-ylcarbamate hydrochloride.

Caption: Proposed synthesis of Benzyl azetidin-3-ylcarbamate hydrochloride.

General Signaling Pathway Inhibition

The diagram below depicts a general mechanism by which an azetidine-based inhibitor, derived from the title compound, could modulate a signaling pathway by targeting a key enzyme.

Caption: General inhibition of an enzymatic reaction by an azetidine derivative.

References

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benzyl N-(azetidin-3-yl)carbamate;hydrochloride1203099-07-3,Purity95%_Bepharm.Ltd [molbase.com]

- 6. benzyl azetidin-3-ylcarbaMate hydrochloride, CasNo.1203099-07-3 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 7. benzyl azetidin-3-ylcarbaMate hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

In-Depth Technical Guide: Benzyl Azetidin-3-ylcarbamate Hydrochloride

CAS Number: 1203099-07-3

Abstract: This technical guide provides a comprehensive overview of Benzyl azetidin-3-ylcarbamate hydrochloride (CAS No. 1203099-07-3), a key building block in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and provides a generalized synthesis protocol. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the application and study of this compound.

Chemical Identity and Properties

Benzyl azetidin-3-ylcarbamate hydrochloride is a heterocyclic organic compound featuring an azetidine ring, a carbamate functional group, and a benzyl protecting group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | benzyl N-(azetidin-3-yl)carbamate;hydrochloride | [1] |

| Synonyms | 3-(Cbz-amino)azetidine hydrochloride | [2] |

| CAS Number | 1203099-07-3 | [2] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [2] |

| Molecular Weight | 242.71 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Purity | Typically ≥95% | [3] |

| Melting Point | Data not available in public literature | - |

| Boiling Point | Data not available in public literature | - |

| Solubility | Soluble in polar solvents (predicted) | - |

| SMILES | C1C(CN1)NC(=O)OCC2=CC=CC=C2.Cl | [1] |

Synthesis

The synthesis of Benzyl azetidin-3-ylcarbamate hydrochloride typically involves the protection of the amino group of 3-aminoazetidine with a carboxybenzyl (Cbz) group, followed by conversion to its hydrochloride salt. The azetidine ring itself is a strained four-membered heterocycle, and its synthesis requires specific strategies to overcome this ring strain.[4]

General Experimental Protocol for Cbz Protection of 3-Aminoazetidine

This protocol outlines a general method for the synthesis of the free base, Benzyl azetidin-3-ylcarbamate, which can then be converted to the hydrochloride salt.

Materials:

-

3-Aminoazetidine (or its salt)

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Aqueous solution of a weak base (e.g., sodium bicarbonate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid (for salt formation)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoazetidine (1.0 equivalent) in the anhydrous aprotic solvent.

-

Basification: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution. If starting from a salt of 3-aminoazetidine, additional base may be required to neutralize the salt.

-

Addition of Protecting Group: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography.

-

Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Caption: Generalized workflow for the synthesis of Benzyl azetidin-3-ylcarbamate hydrochloride.

Spectroscopic Data

While specific spectra are proprietary to suppliers, typical spectroscopic data for Benzyl azetidin-3-ylcarbamate hydrochloride would be obtained using the following techniques.

Table 2: Analytical Characterization Methods

| Technique | Expected Information |

| ¹H NMR | Presence of aromatic protons from the benzyl group, signals corresponding to the azetidine ring protons, and a signal for the carbamate N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, and carbons of the azetidine ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure. |

| Infrared Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching of the carbamate group. |

| HPLC | Assessment of purity. |

Applications in Research and Drug Development

Benzyl azetidin-3-ylcarbamate hydrochloride serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The azetidine moiety is increasingly recognized for its role in medicinal chemistry due to its ability to impart desirable physicochemical properties to drug candidates.[5][6]

The carbamate functional group can act as a bioisostere for amide bonds, offering improved metabolic stability. The benzyl group is a common protecting group for amines that can be readily removed under various conditions to allow for further chemical modifications.

The azetidine ring is a rigid scaffold that can help in optimizing the spatial arrangement of functional groups for better interaction with biological targets.[7] Compounds containing the azetidine moiety have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[6]

References

- 1. 3-Aminoazetidine, 3-CBZ protected | C11H14N2O2 | CID 17750122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Cbz-amino)azetidine hydrochloride 97% | CAS: 1203099-07-3 | AChemBlock [achemblock.com]

- 3. benzyl N-(azetidin-3-yl)carbamate;hydrochloride1203099-07-3,Purity95%_Bepharm.Ltd [molbase.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azetidines - Enamine [enamine.net]

Synthesis and Structural Elucidation of Benzyl Azetidin-3-ylcarbamate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a putative synthetic route and structural elucidation of Benzyl azetidin-3-ylcarbamate hydrochloride. The information presented herein is based on established chemical principles and analogous reactions found in the scientific literature.

Introduction

Benzyl azetidin-3-ylcarbamate hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery. Its structural motif, featuring an azetidine ring and a carbamate functional group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various research and development purposes. This document outlines a plausible multi-step synthesis and the expected analytical characterization of the target compound.

Synthetic Pathway

The proposed synthesis of Benzyl azetidin-3-ylcarbamate hydrochloride is a three-step process commencing with the commercially available 1-Boc-3-aminoazetidine. The pathway involves:

-

N-Carbobenzyloxy (Cbz) Protection: The primary amino group of 1-Boc-3-aminoazetidine is protected with a carboxybenzyl group using benzyl chloroformate.

-

Selective Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is selectively removed under acidic conditions.

-

Hydrochloride Salt Formation: The resulting free amine is converted to its hydrochloride salt.

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for Benzyl azetidin-3-ylcarbamate hydrochloride.

Experimental Protocols

The following are detailed, putative experimental protocols for each step of the synthesis. These are based on established procedures for similar chemical transformations.

Step 1: Synthesis of Benzyl (1-Boc-azetidin-3-yl)carbamate

Materials:

-

1-Boc-3-aminoazetidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1-Boc-3-aminoazetidine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add a solution of sodium bicarbonate (2.0 eq.) in water.

-

Slowly add benzyl chloroformate (1.1 eq.) dropwise to the biphasic mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure Benzyl (1-Boc-azetidin-3-yl)carbamate.

Step 2: Synthesis of Benzyl azetidin-3-ylcarbamate

Materials:

-

Benzyl (1-Boc-azetidin-3-yl)carbamate

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve Benzyl (1-Boc-azetidin-3-yl)carbamate (1.0 eq.) in a minimal amount of 1,4-dioxane.

-

To this solution, add 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq.) at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Upon completion, add diethyl ether to precipitate the product as its hydrochloride salt.

-

Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain the crude Benzyl azetidin-3-ylcarbamate hydrochloride.

Step 3: Purification by Recrystallization (Optional)

Materials:

-

Crude Benzyl azetidin-3-ylcarbamate hydrochloride

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add diethyl ether until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.

-

Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure Benzyl azetidin-3-ylcarbamate hydrochloride.

Structural Elucidation

The structural confirmation of Benzyl azetidin-3-ylcarbamate hydrochloride would be achieved through a combination of spectroscopic techniques. The following represents the expected data based on the compound's structure and data from analogous molecules.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzylic protons (singlet, ~5.1 ppm), aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm), the azetidine ring protons (multiplets), and the carbamate N-H proton (broad singlet). The chemical shifts of the azetidine protons would be expected to shift downfield in the hydrochloride salt compared to the free base. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate (~156 ppm), the benzylic carbon (~67 ppm), aromatic carbons (127-136 ppm), and the carbons of the azetidine ring. |

| Mass Spec. | The mass spectrum (ESI+) would be expected to show a molecular ion peak corresponding to the free base [M+H]⁺. |

| IR | Characteristic absorption bands for the N-H stretch (carbamate), C=O stretch (carbamate), C-O stretch, and aromatic C-H stretches. |

The logical workflow for the structural elucidation process is outlined below.

Caption: Logical workflow for the structural elucidation of the target compound.

Quantitative Data Summary

As no specific experimental data for the synthesis and characterization of Benzyl azetidin-3-ylcarbamate hydrochloride has been reported in the searched literature, the following tables present expected ranges for yields and key characterization parameters based on analogous reactions.

Table 1: Expected Yields for the Synthetic Steps

| Step | Transformation | Expected Yield Range (%) |

| 1 | Cbz Protection | 85 - 95 |

| 2 | Boc Deprotection | 90 - 99 |

| 3 | Salt Formation/Recrystallization | 80 - 95 |

| Overall | 61 - 89 |

Table 2: Predicted Physicochemical and Spectroscopic Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.71 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.0 (br s, 2H, NH₂⁺), ~8.0 (t, 1H, NH), ~7.4-7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, OCH₂Ph), ~4.5 (m, 1H, CH-N), ~4.2 (m, 2H, CH₂-N⁺), ~4.0 (m, 2H, CH₂-N⁺) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~156.0 (C=O), ~137.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.8 (Ar-CH), ~65.5 (OCH₂Ph), ~48.0 (CH₂-N⁺), ~45.0 (CH-N) |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3000 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1700 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch) |

| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₁₅N₂O₂⁺: 207.11; found: Expected around 207.1 |

Conclusion

This technical guide provides a detailed, albeit putative, framework for the synthesis and structural elucidation of Benzyl azetidin-3-ylcarbamate hydrochloride. The proposed three-step synthesis is based on well-established and reliable chemical transformations. The outlined analytical methods and expected data provide a solid basis for the characterization and confirmation of the target compound's structure. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their efforts to prepare and characterize this and related molecules. It is important to reiterate that the experimental details and data are predictive and should be optimized and confirmed through laboratory investigation.

Spectroscopic and Synthetic Profile of Benzyl Azetidin-3-ylcarbamate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Benzyl azetidin-3-ylcarbamate hydrochloride. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of its constituent chemical moieties and data from analogous structures. A comprehensive, representative experimental protocol for its synthesis and characterization is also provided to facilitate its preparation and analysis in a laboratory setting. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery who are interested in utilizing this compound as a building block or chemical probe.

Chemical Structure and Properties

-

IUPAC Name: benzyl N-(azetidin-3-yl)carbamate;hydrochloride[1]

-

CAS Number: 1203099-07-3[1]

-

Molecular Formula: C₁₁H₁₅ClN₂O₂[1]

-

Molecular Weight: 242.71 g/mol [1]

-

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Benzyl azetidin-3-ylcarbamate hydrochloride. These predictions are based on established chemical shift values, fragmentation patterns, and infrared absorption frequencies of the benzyl carbamate and azetidine functional groups.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5-10.5 | br s | 2H | NH₂⁺ (azetidinium) |

| ~7.9 | d | 1H | NH (carbamate) |

| 7.28-7.40 | m | 5H | Ar-H (benzyl) |

| 5.08 | s | 2H | O-CH₂-Ph |

| ~4.4-4.6 | m | 1H | CH-NH (azetidine) |

| ~4.1-4.3 | m | 2H | CH₂ (azetidine, axial) |

| ~3.8-4.0 | m | 2H | CH₂ (azetidine, equatorial) |

Note: The chemical shifts for the azetidine protons are expected to be downfield due to the electron-withdrawing effect of the ammonium cation. The broad singlet for the azetidinium protons is due to proton exchange.

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (carbamate) |

| ~137.0 | Ar-C (ipso, benzyl) |

| ~128.4 | Ar-C (ortho, benzyl) |

| ~127.8 | Ar-C (para, benzyl) |

| ~127.7 | Ar-C (meta, benzyl) |

| ~65.6 | O-CH₂-Ph |

| ~49.0 | CH₂ (azetidine) |

| ~45.0 | CH-NH (azetidine) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3400 | Strong, Broad | N-H Stretch (carbamate) |

| ~3200-2800 | Strong, Broad | N-H⁺ Stretch (azetidinium) |

| ~3030 | Medium | C-H Stretch (aromatic) |

| ~2950 | Medium | C-H Stretch (aliphatic) |

| ~1700 | Strong | C=O Stretch (carbamate) |

| ~1530 | Strong | N-H Bend (carbamate) |

| ~1250 | Strong | C-O Stretch (carbamate) |

| ~700-750 | Strong | C-H Bend (aromatic, monosubstituted) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Predicted Fragment |

| 207.11 | [M+H]⁺ (free base) |

| 108.06 | [C₇H₈O]⁺ (benzyl fragment) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

| 72.07 | [C₃H₈N₂]⁺ (azetidin-3-amine fragment) |

Experimental Protocols

The following is a representative protocol for the synthesis of Benzyl azetidin-3-ylcarbamate hydrochloride. This procedure is based on established methods for the N-Cbz protection of amines.

Synthesis of Benzyl azetidin-3-ylcarbamate (Free Base)

Materials:

-

Azetidin-3-amine dihydrochloride

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Neutralization of Azetidin-3-amine dihydrochloride: To a solution of azetidin-3-amine dihydrochloride (1.0 eq) in water, add a solution of NaOH (2.2 eq) at 0 °C. Extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and use the resulting solution of the free amine directly in the next step.

-

N-Cbz Protection: Cool the DCM solution of azetidin-3-amine to 0 °C in an ice bath. To this stirred solution, slowly add benzyl chloroformate (1.05 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Benzyl azetidin-3-ylcarbamate.

Formation of the Hydrochloride Salt

Materials:

-

Benzyl azetidin-3-ylcarbamate

-

Anhydrous diethyl ether (Et₂O)

-

2 M HCl in diethyl ether

Procedure:

-

Dissolve the purified Benzyl azetidin-3-ylcarbamate in a minimal amount of anhydrous Et₂O.

-

While stirring, add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise.

-

A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with cold anhydrous Et₂O, and dry under vacuum to yield Benzyl azetidin-3-ylcarbamate hydrochloride as a white solid.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

IR Spectroscopy: The IR spectrum should be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source in positive ion mode.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for Benzyl azetidin-3-ylcarbamate hydrochloride.

Hypothetical Signaling Pathway Involvement

Benzyl azetidin-3-ylcarbamate hydrochloride can serve as a key building block in the synthesis of pharmacologically active molecules, such as inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes. The azetidine moiety often serves as a scaffold to orient other functional groups for optimal binding to the enzyme's active site.

References

The Azetidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can confer superior pharmacological and physicochemical properties to therapeutic agents. Among the pantheon of heterocyclic scaffolds, the four-membered azetidine ring has emerged as a privileged motif in contemporary drug design. Its unique conformational rigidity, metabolic stability, and capacity to serve as a versatile pharmacophoric element have solidified its importance across a broad spectrum of therapeutic areas, from oncology to central nervous system disorders. This technical guide provides a comprehensive exploration of the azetidine scaffold, detailing its synthesis, strategic application in drug design, and impact on biological activity, supported by quantitative data and detailed experimental methodologies.

The Strategic Value of the Azetidine Ring

The azetidine ring, a saturated heterocycle containing one nitrogen atom, occupies a unique chemical space between the highly strained and reactive aziridines and the more flexible five-membered pyrrolidines.[1][2] This intermediate ring strain of approximately 25.4 kcal/mol endows the azetidine scaffold with a compelling balance of stability and controlled reactivity, making it an attractive component for molecular design.[2]

The constrained nature of the four-membered ring imparts a significant degree of conformational rigidity.[3][4] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced binding affinity and selectivity.[1][4] Furthermore, the presence of the nitrogen atom provides a handle for introducing polarity and a hydrogen bond acceptor, which can improve aqueous solubility and modulate pharmacokinetic properties.[5]

The azetidine motif is increasingly recognized as a valuable bioisostere for other common functionalities in drug molecules.[5][6] It can effectively replace gem-dimethyl groups, carbonyls, and larger saturated heterocycles like piperidine and pyrrolidine.[5][7] Such bioisosteric replacements can lead to improved metabolic stability, reduced lipophilicity, and access to novel chemical space with more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[5]

Synthesis of the Azetidine Scaffold

Historically, the synthesis of the strained azetidine ring presented considerable challenges, which limited its widespread adoption in drug discovery programs.[1][8] However, recent advancements in synthetic organic chemistry have made a diverse array of functionalized azetidines more readily accessible.[2][8] These methods can be broadly categorized into intramolecular cyclizations, cycloadditions, and ring expansions.

Key Synthetic Strategies:

-

Intramolecular Cyclization: A common and effective method involves the intramolecular cyclization of 1,3-difunctionalized precursors, such as γ-amino alcohols or γ-haloamines.[9]

-

[2+2] Cycloaddition: The aza-Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, provides a direct route to the azetidine core.[2][10] Recent developments have seen the use of photocatalysis to promote this reaction under mild conditions.[2]

-

Ring Expansion of Aziridines: The ring expansion of activated aziridines with various reagents offers another pathway to functionalized azetidines.[9]

-

Strain-Release Homologation: The use of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful strategy for the modular synthesis of 3-substituted and 3,3-disubstituted azetidines.[11][12]

A general representation of a synthetic approach to 3,3-disubstituted azetidines is depicted below.

Applications in Medicinal Chemistry

The versatility of the azetidine scaffold is evident from its presence in a growing number of FDA-approved drugs and clinical candidates across various therapeutic areas.[11][13][14]

Central Nervous System (CNS) Disorders

The physicochemical properties of the azetidine ring, such as its polarity and low molecular weight, make it an attractive scaffold for the design of CNS-active compounds, which must cross the blood-brain barrier.[3][15][16] Azetidine-containing molecules have shown activity as inhibitors of GABA uptake and as modulators of various CNS receptors.[17][18] For instance, azetidine derivatives have been explored as potent inhibitors of the glycine transporter 1 (GlyT1), a target for schizophrenia and other CNS disorders.[11]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The rigid azetidine scaffold can be used to orient key pharmacophoric groups towards the ATP-binding site of kinases with high precision.[19][20] Cobimetinib, a MEK1/2 inhibitor, and the JAK inhibitor Tofacitinib, are prominent examples of marketed drugs that incorporate an azetidine moiety.[2][21] Recent research has also focused on the development of azetidine-containing inhibitors for other kinases like MerTK.[22][23]

The general role of an azetidine-containing compound as a kinase inhibitor is illustrated in the following diagram.

Antibacterial Agents

The 2-azetidinone ring, also known as the β-lactam, is the cornerstone of one of the most important classes of antibiotics, including penicillins and cephalosporins.[24][25] While the fully saturated azetidine ring is distinct from the β-lactam, it has also been incorporated into novel antibacterial agents.[13][26] For example, combining the azetidine ring with a quinolone nucleus has yielded compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[13]

Quantitative Data on Azetidine-Containing Compounds

The following tables summarize key quantitative data for representative azetidine derivatives across different biological targets.

Table 1: Azetidine Derivatives as GABA Uptake Inhibitors

| Compound | Target | IC50 (µM) |

| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | GAT-1 | 2.83 ± 0.67 |

| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | GAT-1 | 2.01 ± 0.77 |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 ± 4.7 |

| Data sourced from a study on azetidine derivatives as GABA uptake inhibitors.[17] |

Table 2: In Vitro Kinase Inhibitory Activity of an Exemplary Azetidine Derivative

| Kinase Target | IC50 (nM) |

| RIPK1 | 75 |

| RIPK2 | 1,200 |

| JAK1 | >10,000 |

| JAK2 | >10,000 |

| JAK3 | 8,500 |

| TYK2 | >10,000 |

| Hypothetical data for 3-(2-Tert-butylphenoxy)azetidine to illustrate characterization.[19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of azetidine-containing compounds.

General Procedure for the Synthesis of 3,3-Disubstituted Azetidines

This protocol describes a modular approach to 3,3-disubstituted azetidines using an azetidinylation reagent.[11]

Materials:

-

Scandium(III) triflate (Sc(OTf)₃)

-

Azetidine trichloroacetimide ester

-

Nucleophile

-

4Å Molecular Sieves

-

Dry Dichloromethane (CH₂Cl₂)

-

Argon atmosphere

Procedure:

-

To a mixture of Sc(OTf)₃ (10 mol %), the azetidine trichloroacetimide ester (0.20 mmol), the desired nucleophile (0.30 mmol), and activated 4Å molecular sieves (100 mg) is added dry CH₂Cl₂ (1.5 mL) at 35 °C under an argon atmosphere.[11]

-

The reaction is monitored by thin-layer chromatography (TLC) until the complete consumption of the azetidine starting material (approximately 12 hours).[11]

-

Upon completion, the solvent is removed under reduced pressure.[11]

-

The resulting residue is purified by column chromatography on silica gel to yield the desired 3,3-disubstituted azetidine product.[11]

Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general method for assessing the inhibitory activity of an azetidine-containing compound against a target kinase.[19]

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate and cofactors

-

ATP

-

ADP-Glo™ Kinase Assay Kit

-

Azetidine test compound

-

Known kinase inhibitor (positive control)

-

DMSO (vehicle control)

-

Assay buffer

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: A serial dilution of the azetidine test compound is prepared in DMSO. This is further diluted in the assay buffer to achieve the final desired concentrations, ensuring the final DMSO concentration does not exceed 1%.[19]

-

Kinase Reaction: In a well of the microplate, the kinase, substrate, and test compound are combined in the assay buffer. The reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).[19]

-

ADP Detection: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.[19]

-

Data Acquisition: The luminescence is measured using a plate reader.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[19]

The workflow for this assay can be visualized as follows:

Conclusion

The azetidine scaffold has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The continuous development of innovative synthetic methodologies promises to further expand the accessibility and diversity of azetidine-based compounds, ensuring that this small, strained ring will continue to play a significant role in the future of drug discovery. The data and protocols presented in this guide serve as a testament to the broad applicability of the azetidine scaffold and provide a solid foundation for researchers and drug development professionals seeking to harness its potential in their own programs.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. baranlab.org [baranlab.org]

- 7. researchgate.net [researchgate.net]

- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lifechemicals.com [lifechemicals.com]

- 14. img01.pharmablock.com [img01.pharmablock.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. img01.pharmablock.com [img01.pharmablock.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. acgpubs.org [acgpubs.org]

- 25. iipseries.org [iipseries.org]

- 26. benchchem.com [benchchem.com]

The Carbamate Functional Group: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, characterized by its unique amide-ester hybrid nature, has emerged as a critical structural motif in medicinal chemistry.[1][2][3] Its versatile physicochemical properties, metabolic stability, and ability to modulate biological activity have led to its incorporation into a wide array of approved therapeutic agents and innovative prodrug strategies.[4][5] This technical guide provides a comprehensive overview of the significance of the carbamate group in drug design, detailing its core attributes, applications, and the experimental methodologies used in its evaluation.

Physicochemical Properties and Metabolic Stability

Structurally, the carbamate linkage imparts a unique conformational rigidity due to resonance, which is slightly less than that of an amide bond but significantly more than an ester.[6][7] This feature allows for the precise positioning of pharmacophoric elements for optimal target interaction. Carbamates can participate in hydrogen bonding as both donors and acceptors, contributing to their binding affinity.[2][7]

One of the key advantages of incorporating a carbamate moiety is the enhancement of metabolic stability compared to esters, which are often rapidly hydrolyzed by esterases.[8] While carbamates are more stable than esters, they are generally more susceptible to hydrolysis than amides, a property that is tunable by modifying the substituents on the nitrogen and oxygen atoms.[7] The metabolic lability of carbamates generally decreases in the following order: aryl-OCO-NHalkyl >> alkyl-OCO-NHalkyl ~ alkyl-OCO-N(alkyl)₂ ≥ alkyl-OCO-N(endocyclic) ≥ aryl-OCO-N(alkyl)₂ ~ aryl-OCO-N(endocyclic) ≥ alkyl-OCO-NHAryl ~ alkyl-OCO-NHacyl >> alkyl-OCO-NH₂ > cyclic carbamates.[7][9] This predictable stability profile allows for the rational design of drugs with desired pharmacokinetic properties.

Applications in Drug Design

The versatility of the carbamate functional group has led to its widespread application in several key areas of drug design:

Carbamates as Prodrugs

The tunable hydrolytic stability of carbamates makes them excellent choices for prodrug design.[6] By masking a hydroxyl or an amine group on a parent drug with a carbamate linkage, it is possible to improve oral bioavailability, increase solubility, and achieve targeted drug delivery.[4][6] Upon enzymatic or chemical hydrolysis in vivo, the carbamate is cleaved to release the active drug.[6]

Table 1: Quantitative Data for Selected Carbamate-Containing Drugs and Prodrugs

| Drug/Prodrug | Therapeutic Area | Target/Mechanism of Action | Oral Bioavailability (F) | Terminal Half-life (t½) | IC₅₀/EC₅₀ |

| Felbamate | Antiepileptic | NMDA receptor antagonist, GABA receptor modulator | >90% | 20 - 23 hours | 42 to 194 μM (for GABAᴀ receptor modulation) |

| Carisbamate | Antiepileptic | Not fully elucidated | Not specified | 11.5 - 12.8 hours | Not specified |

| Cenobamate | Antiepileptic | Positive allosteric modulator of GABAᴀ receptors | 88% | 50 - 60 hours | Not specified |

| Rivastigmine | Alzheimer's Disease | Acetylcholinesterase and Butyrylcholinesterase inhibitor | ~40% (3 mg dose) | ~1.5 hours | BuChE: 0.07 to 2.07 µM |

| Tapentadol Prodrug (WWJ01) | Analgesic | Mu-opioid receptor agonist, norepinephrine reuptake inhibitor | 2.3-fold higher than tapentadol | Not specified | Not applicable |

| Daidzein Prodrugs | Various | Phytoestrogen | Enhanced compared to daidzein | Not specified | Not applicable |

| Baicalein Prodrug (Compound 2) | Anti-inflammatory | TSLP/TSLPR signaling pathway inhibitor | Improved plasma exposure | Not specified | Not applicable |

| Resveratrol Prodrugs | Various | Antioxidant, other | Improved absorption | Not specified | Not applicable |

Note: Data is compiled from various sources and may vary depending on the specific study and conditions.[8][10][11][12][13][14]

Carbamates as Transition State Isosteres

The geometry and electronic properties of the carbamate group can mimic the transition state of certain enzymatic reactions. This has been exploited in the design of potent enzyme inhibitors. For example, carbamates have been used as isosteres of the phosphodiester linkage in the design of sialyltransferase inhibitors.[15]

Bioisosteric Replacement

Carbamates are frequently used as bioisosteres for amide and ester functionalities to overcome issues with metabolic instability or to fine-tune physicochemical properties.[6] Replacing an amide with a carbamate can alter the hydrogen bonding capacity and conformational preferences of a molecule, potentially leading to improved potency and selectivity.[2]

Signaling Pathways of Carbamate-Containing Drugs

The therapeutic effects of many carbamate drugs are a direct result of their interaction with specific signaling pathways.

Rivastigmine in Alzheimer's Disease

Rivastigmine, a carbamate inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is used to treat Alzheimer's disease.[16] Its primary mechanism is to increase the levels of acetylcholine in the brain by preventing its breakdown.[16] Additionally, recent studies suggest that rivastigmine may also modulate the processing of amyloid precursor protein (APP), shifting it towards the non-amyloidogenic α-secretase pathway, which could have disease-modifying effects.[17][18][19]

Felbamate in Epilepsy

Felbamate is an anticonvulsant with a dual mechanism of action. It acts as a blocker of the N-methyl-D-aspartate (NMDA) receptor, reducing excitatory neurotransmission, and as a positive modulator of GABAᴀ receptors, enhancing inhibitory neurotransmission.[1][2][3] This combined effect helps to control seizures.[1]

Experimental Protocols

The successful application of carbamates in drug design relies on robust experimental methodologies for their synthesis and evaluation.

General Synthesis of Carbamates

Several methods are available for the synthesis of carbamates, with the choice depending on the specific substrates and desired scale.

Protocol 1: Synthesis of Methyl N-phenylcarbamate from Phenyl Isocyanate and Methanol [5]

-

Materials: Phenyl isocyanate, methanol, anhydrous solvent (e.g., toluene), reaction vessel with a stirrer and reflux condenser.

-

Procedure:

-

Dissolve phenyl isocyanate in the anhydrous solvent in the reaction vessel.

-

Slowly add an equimolar amount of methanol to the solution while stirring.

-

The reaction is typically exothermic; maintain the temperature as needed.

-

After the addition is complete, the reaction mixture may be heated to reflux for a specified time to ensure completion.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration or by removing the solvent under reduced pressure.

-

Purify the crude product by recrystallization or chromatography.

-

Protocol 2: Synthesis of a Carbamate Prodrug of Baicalein

-

Activation of Amino Acid:

-

React a tert-butyl protected amino acid with bis-(4-nitrophenyl)carbonate in the presence of a base (e.g., DIPEA) to form the activated N-(4-nitrophenoxycarbonyl) amino acid tert-butyl ester.

-

-

Carbamate Formation:

-

Dissolve baicalein in a suitable solvent (e.g., THF).

-

Add the activated amino acid derivative and a base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

-

Work-up and Purification:

-

Quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

In Vivo Evaluation of Carbamate Prodrugs

The in vivo evaluation of carbamate prodrugs is crucial to determine their pharmacokinetic profile and efficacy.

Protocol 3: In Vivo Pharmacokinetic Study of a Carbamate Prodrug in Rats (Oral Administration) [20][21]

-

Animals: Use a suitable strain of rats (e.g., Sprague-Dawley or Wistar), housed under standard laboratory conditions.

-

Drug Formulation and Administration:

-

Formulate the carbamate prodrug in a suitable vehicle for oral administration (e.g., a solution or suspension).

-

Administer a single oral dose of the prodrug to the rats via gavage.

-

-

Blood Sampling:

-

Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the parent drug and the prodrug in plasma.

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution using appropriate software.

-

Conclusion

The carbamate functional group is a powerful tool in the arsenal of medicinal chemists. Its unique combination of stability, tunable reactivity, and ability to engage in key biological interactions has solidified its importance in drug design. From enhancing the pharmacokinetic profiles of drugs through prodrug strategies to serving as critical pharmacophores in enzyme inhibitors, the carbamate moiety continues to be a central element in the development of novel and effective therapeutic agents. A thorough understanding of its properties and the experimental methodologies for its implementation is essential for any researcher in the field of drug discovery and development.

References

- 1. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 3. Felbamate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Improving the oral bioavailability of tapentadol via a carbamate prodrug approach: synthesis, bioactivation, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Evaluation as Prodrugs of Hydrophilic Carbamate Ester Analogues of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Felbamate. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activities of Azetidine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique combination of ring strain, molecular rigidity, and chemical stability makes it a privileged structure in the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the diverse biological activities of azetidine-containing compounds, with a focus on their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. The content herein summarizes quantitative data, details experimental protocols, and visualizes key molecular pathways to support ongoing research and development efforts.

Anticancer Activity

Azetidine derivatives have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines.[4] Their mechanisms of action are diverse, primarily including the inhibition of critical signaling pathways and the disruption of cellular machinery essential for tumor growth and proliferation.

The STAT3 signaling pathway is often aberrantly activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. A novel class of azetidine-based compounds has been shown to be a potent inhibitor of STAT3.[5][6] These compounds have demonstrated irreversible binding to STAT3, selectively inhibiting its activity with high potency.[7]

Quantitative Data: Efficacy of Azetidine-Based STAT3 Inhibitors

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| H172 (9f) | - | 0.38 - 0.98 | [6] |

| H182 | - | 0.38 - 0.98 | [6] |

| H120 | - | 1.75 - 2.07 | [6] |

| H105 | - | 1.75 - 2.07 | [6] |

IC₅₀ values represent the concentration required for 50% inhibition of STAT3 DNA-binding activity in vitro.

Azetidin-2-one analogues of combretastatin A-4 have shown remarkable potency by inhibiting tubulin polymerization, a critical process for cell division.[4] This disruption leads to mitotic catastrophe and ultimately, cancer cell death.

Quantitative Data: Efficacy of Azetidine-Based Tubulin Polymerization Inhibitors

| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 12l | MCF-7 (Breast) | 10 | [8] |

| 12l | HT-29 (Colon) | 3 | [8] |

| 1a | A549 (Lung) | 2.2 | [9] |

| 1a | HCT116 (Colon) | 2.1 | [9] |

IC₅₀ values represent the half-maximal inhibitory concentration for antiproliferative activity.

MTT Assay for Cytotoxicity Assessment [4][5]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the azetidine compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.[4][5]

In Vitro Tubulin Polymerization Assay [4]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescent reporter, and GTP in a suitable buffer.

-

Compound Addition: Add the azetidin-2-one compounds at various concentrations to the reaction mixture.[4]

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.[4]

-

Fluorescence Measurement: Monitor the increase in fluorescence over time as the reporter incorporates into polymerizing microtubules.[4]

-

Data Analysis: Plot fluorescence intensity against time to generate polymerization curves and calculate the percentage of inhibition.[4]

Caption: STAT3 signaling pathway inhibition by azetidine compounds.

Antibacterial Activity

The 2-azetidinone skeleton, also known as the β-lactam ring, is a cornerstone of antibacterial therapy.[10] Azetidine-containing compounds, particularly β-lactams, exhibit potent activity against a wide range of bacterial pathogens.[11][12]

The primary mechanism of action for many azetidine-based antibacterial agents is the inhibition of bacterial cell wall synthesis. This is achieved by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolone Hybrids | |||

| Compound Type 3 | MRSA (Quinolone-susceptible) | Superior to levofloxacin | [11] |

| Azetidine Lincosamides | |||

| Various Analogs | Gram-positive bacteria | Varies | [13] |

| Azetidinylquinolones | |||

| Various Analogs | Gram-positive organisms | Broad-spectrum | [14] |

| Azetidine-2-one Sulphonyls | |||

| 5d, 5e, 5f, 5h, 5i, 5j | Various strains | Similar or better than Ampicillin | [15] |

| Azetidine-3-carbonyl-N-methyl-hydrazino Fluoroquinolones | |||

| 6i | S. aureus (MSSA & MRSA), E. coli | 0.25–16.00 | [16] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the azetidine compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for MIC determination via broth microdilution.

Antiviral Activity

Azetidine-containing compounds have also demonstrated potential as antiviral agents, targeting various stages of the viral life cycle.[15]

The antiviral mechanisms of azetidine derivatives can include:

-

Inhibition of Viral Enzymes: Targeting viral proteases or polymerases essential for replication.[17]

-

Blocking Viral Entry: Interfering with the attachment or fusion of the virus to the host cell.[18]

-

Inhibition of Viral Replication: Acting as chain terminators for viral DNA or RNA synthesis.[19]

| Compound Class | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Nitazoxanide (related thiazolide) | MERS-CoV | Vero E6 | 0.92 | [17] |

| Nitazoxanide (related thiazolide) | SARS-CoV-2 | Vero E6 | 2.12 | [17] |

EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response.Note: Data for specific azetidine compounds with EC₅₀ values is limited in the provided search results; related compounds are shown for context.

-

Cell Culture: Seed susceptible host cells in a multi-well plate and allow them to form a monolayer.

-

Compound Treatment: Pre-treat the cells with various concentrations of the azetidine compound for a specified period.

-

Viral Infection: Infect the cells with a known titer of the virus.

-

Incubation: Incubate the plates for a period sufficient for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication using methods such as:

-

Plaque Assay: To determine the number of infectious virus particles.

-

RT-qPCR: To quantify viral RNA levels.

-

ELISA: To measure viral protein expression.

-

-

Data Analysis: Calculate the EC₅₀ value by plotting the inhibition of viral replication against the compound concentration.

Caption: Potential targets for antiviral azetidine compounds.

Anti-inflammatory Activity

Azetidine-containing compounds have also been investigated for their anti-inflammatory properties.[1][20]

The anti-inflammatory effects of azetidine derivatives can be attributed to their ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory enzymes (e.g., cyclooxygenases) or the antagonism of receptors involved in inflammatory signaling.

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| 4e | α-amylase inhibition | 46.53 ± 0.56 | [21] |

| 4c | α-amylase inhibition | 49.31 ± 0.83 | [21] |

| 4e | α-glucosidase inhibition | 32.54 ± 0.89 | [21] |

| 4c | α-glucosidase inhibition | 33.13 ± 1.02 | [21] |

IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.

-

Blood Sample Preparation: Obtain fresh human blood and prepare a 10% v/v red blood cell (RBC) suspension in isosaline.

-

Reaction Mixture: Prepare reaction mixtures containing the RBC suspension, a hypotonic solution (to induce hemolysis), and various concentrations of the azetidine compound.

-

Incubation: Incubate the mixtures at 37°C for 30 minutes.

-

Centrifugation: Centrifuge the mixtures and collect the supernatant.

-

Hemoglobin Estimation: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Data Analysis: Calculate the percentage of hemolysis inhibition compared to a control without the compound and determine the IC₅₀ value.

Caption: General mechanism of anti-inflammatory action.

Conclusion

The azetidine scaffold is a versatile and valuable component in modern drug discovery, demonstrating a wide array of potent biological activities.[1] The compounds derived from this heterocycle show significant promise in the development of new therapies for cancer, bacterial and viral infections, and inflammatory diseases. The continued exploration of structure-activity relationships, coupled with advanced synthetic methodologies, will undoubtedly lead to the discovery of novel azetidine-containing drugs with improved efficacy and safety profiles.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. ãWhitepaperãAzetidines in Drug Discovery [promotion.pharmablock.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer [mdpi.com]

- 9. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents | MDPI [mdpi.com]

- 10. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Novel antibacterial azetidine lincosamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijbpas.com [ijbpas.com]

- 21. researchgate.net [researchgate.net]

Benzyl Azetidin-3-ylcarbamate Hydrochloride: A Comprehensive Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of Benzyl azetidin-3-ylcarbamate hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its applications as a versatile scaffold in medicinal chemistry.

Core Compound Properties

Benzyl azetidin-3-ylcarbamate hydrochloride is a stable, crystalline solid at room temperature. Its structure features a strained four-membered azetidine ring, which imparts conformational rigidity, and a carbamate-protected amine, rendering it a valuable intermediate for the synthesis of complex, biologically active molecules. The hydrochloride salt form enhances its stability and solubility in polar solvents. While specific experimentally determined melting points and optical rotation values for the individual enantiomers are not widely published in publicly available literature, typical purities for commercially available batches are in the range of 95-97%.

Table 1: Physicochemical Properties of Benzyl Azetidin-3-ylcarbamate Hydrochloride

| Property | Value | Source/Comment |

| CAS Number | 1203099-07-3 | Racemic |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | |

| Molecular Weight | 242.70 g/mol | |

| Appearance | White to off-white crystalline powder | Typically observed |

| Purity | ≥95% | [1] |

| Solubility | Soluble in polar solvents | General property of hydrochloride salts |

Note: Specific quantitative data for individual enantiomers ((S) and (R)) such as melting point and optical rotation are not consistently reported in publicly accessible databases and may require experimental determination.

The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring is a "privileged" scaffold in modern drug design.[2][3] Its rigid, three-dimensional structure offers several advantages over more common saturated heterocycles like piperidine and pyrrolidine:

-

Improved Metabolic Stability: The strained ring can be less susceptible to metabolic degradation.

-

Enhanced Aqueous Solubility: The presence of the nitrogen atom can improve solubility.

-

Novel Exit Vectors: The defined geometry of the azetidine ring provides unique orientations for substituents, allowing for fine-tuning of binding interactions with biological targets.

-

Reduced Lipophilicity: Compared to larger rings, azetidines can help control the overall lipophilicity of a molecule, a critical parameter for drug-likeness.

The chiral nature of 3-substituted azetidines, such as Benzyl azetidin-3-ylcarbamate hydrochloride, is crucial for developing stereospecific drugs, which often exhibit improved efficacy and reduced off-target effects.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of Benzyl azetidin-3-ylcarbamate hydrochloride. This procedure is based on established methods for the N-protection of amines.

Synthesis of Benzyl azetidin-3-ylcarbamate Hydrochloride

This synthesis involves the protection of the 3-amino group of azetidine with a benzyloxycarbonyl (Cbz) group. The starting material can be 3-aminoazetidine or its hydrochloride salt.

Reaction Scheme:

Materials:

-

3-Aminoazetidine dihydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether or dioxane)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-aminoazetidine dihydrochloride (1.0 equivalent) in water.

-

Basification: Cool the solution in an ice bath (0-5 °C) and add a solution of sodium bicarbonate (approximately 2.5 equivalents) in water portion-wise. Ensure the pH of the solution becomes basic.

-

Addition of Protecting Group: To the cooled, stirred solution, add a solution of benzyl chloroformate (1.1 equivalents) in dioxane dropwise. Maintain the temperature below 10 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl azetidin-3-ylcarbamate as an oil or solid.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol). To this solution, add a solution of hydrochloric acid (1.0-1.2 equivalents) in diethyl ether or dioxane dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield Benzyl azetidin-3-ylcarbamate hydrochloride as a white to off-white solid.

Purification:

If necessary, the final product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/hexane.

Applications in Synthetic and Medicinal Chemistry

Benzyl azetidin-3-ylcarbamate hydrochloride is a versatile intermediate for introducing the 3-aminoazetidine moiety into more complex molecules. The Cbz protecting group can be readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to liberate the free amine, which can then be further functionalized.

General Deprotection and Functionalization Workflow:

-

Kinase Inhibitors: The rigid azetidine ring can position key pharmacophoric groups for optimal interaction with the ATP-binding site of kinases.

-

GPCR Modulators: The three-dimensional nature of the scaffold is well-suited for interaction with the complex binding pockets of G-protein coupled receptors.

-

Enzyme Inhibitors: The constrained conformation can lead to enhanced binding affinity and selectivity for enzyme active sites.

Conclusion

Benzyl azetidin-3-ylcarbamate hydrochloride is a valuable and versatile chiral building block for the synthesis of novel, sp³-rich molecules in drug discovery. Its conformational rigidity, combined with the synthetic handle provided by the protected amine, allows for the creation of structurally diverse compounds with potentially improved pharmacological properties. The synthetic protocols outlined in this guide provide a foundation for the utilization of this important scaffold in the development of next-generation therapeutics.

References

The Azetidine Scaffold: A Technical Primer for CNS Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Neuroscience

In the complex landscape of Central Nervous System (CNS) drug discovery, the four-membered, nitrogen-containing azetidine ring has emerged as a privileged scaffold.[1][2] Historically overshadowed by its five- and six-membered counterparts due to synthetic challenges, recent advancements in organic chemistry have unlocked its potential, revealing a host of desirable properties for CNS-targeted therapeutics.[1][3][4]